![molecular formula C34H22O6 B10975361 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- CAS No. 1746-02-7](/img/structure/B10975361.png)
1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-
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Overview
Description
1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- is an organic compound known for its unique chemical structure and properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- typically involves the reaction of 4-bromobenzoyl chloride with 3-hydroxyisobenzofuranone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The product is then isolated and purified using industrial-scale recrystallization or chromatography techniques .
Chemical Reactions Analysis
Hydrolysis Reactions
The benzoyloxy groups undergo hydrolysis under acidic or basic conditions.
The hydrolysis mechanism involves cleavage of the ester linkage (benzoyloxy groups), regenerating phenolic -OH groups. This reaction is critical for modifying the compound’s solubility and biological activity .
Electrophilic Aromatic Substitution
The isobenzofuranone core participates in electrophilic substitutions, primarily at the C-2 position , influenced by the electron-rich furan oxygen .
Key Insight : The benzoyloxy groups at the 4-position of the phenyl rings do not direct electrophilic substitution on the isobenzofuranone core but stabilize intermediates through resonance .
Oxidation
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ (acidic) | Reflux, 4 hours | Phthalic acid derivatives |
Ozone (O₃) | -78°C, 1 hour | Cleavage of the furanone ring to dicarboxylic acid . |
Reduction
Reducing Agent | Conditions | Product |
---|---|---|
LiAlH₄ | THF, 0°C → RT | 3,3-bis[4-(benzoyloxy)phenyl]isobenzofuran-1-ol (unstable intermediate) |
H₂/Pd-C | Ethanol, 50 psi | Partial reduction of carbonyl to alcohol . |
The carbonyl group in the isobenzofuranone ring is susceptible to reduction, but steric hindrance from the bulky benzoyloxy groups limits complete conversion .
Cyclization and Condensation
The compound participates in acid-catalyzed cyclization reactions:
Reaction | Catalyst | Product |
---|---|---|
Self-condensation | p-TsOH, toluene, 110°C | Macrocyclic dimer via Friedel-Crafts alkylation . |
With diols | H₂SO₄, reflux | Spirocyclic ethers |
These reactions exploit the electron-rich aromatic system and the rigidity of the isobenzofuranone core .
Comparative Reactivity
A comparison with related derivatives highlights unique features:
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic acyl substitution (SN₂ mechanism) .
-
Electrophilic Substitution : Directed by the oxygen’s lone pairs, with C-2 favored due to resonance stabilization .
-
Reduction : Steric hindrance from benzoyloxy groups slows LiAlH₄ reactivity compared to smaller derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of isobenzofuranone compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-positive bacteria and fungi, suggesting potential for development as antimicrobial agents .
- A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MIC) effective against Candida strains, indicating their utility in antifungal treatments .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Materials Science Applications
-
Polymer Chemistry :
- The benzoyloxy groups in the structure can be utilized in polymer synthesis, potentially leading to the development of new materials with desirable mechanical and thermal properties. The ability to modify these groups allows for tailoring the properties of the resulting polymers .
- Dyes and Indicators :
Biological Research Applications
-
Interaction Studies :
- The interactions of 1(3H)-Isobenzofuranone with biological targets have been studied extensively. Understanding these interactions is essential for elucidating the compound's mechanism of action and potential therapeutic uses .
- Structure-Activity Relationship Studies :
Case Studies
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene
- 1,3-Phenylenedibenzoate
- 2,3-Bis(benzoyloxy)phenyl benzoate
Uniqueness
1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Biological Activity
1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]- (CAS Number: 1746-02-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C20H16O4
- Molecular Weight : 336.34 g/mol
- IUPAC Name : 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-
The compound consists of a central isobenzofuranone structure with two benzoyloxy groups attached to the carbon framework. This unique structure may contribute to its biological activity.
Synthesis
The compound can be synthesized through various organic reactions involving isobenzofuranone derivatives and benzoyl chloride in the presence of a base. The synthetic pathway typically includes:
- Formation of Isobenzofuranone : Starting from phthalic anhydride and phenols.
- Benzoylation Reaction : Reacting the isobenzofuranone with benzoyl chloride under basic conditions.
Antidepressant Properties
Recent studies have indicated that derivatives of isobenzofuranones exhibit significant antidepressant activities. A notable study synthesized a series of novel isobenzofuran-1(3H)-one derivatives, including compounds similar to 1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-.
- Mechanism of Action : These compounds were evaluated for their ability to inhibit serotonin reuptake, which is crucial for antidepressant activity. Compound 10a from the study demonstrated superior inhibitory effects on serotonin transporters and was effective in improving depression-like behaviors in chronic restraint stress (CRS) models .
Neuroprotective Effects
In addition to antidepressant properties, some studies have reported neuroprotective effects associated with these compounds:
- Neurotransmitter Modulation : The administration of compound 10a resulted in increased levels of neurotransmitters such as serotonin (5-HT) in the cortex and enhanced expression of synaptic proteins like BDNF (Brain-Derived Neurotrophic Factor), TrkB, PSD95, and Spinophilin in the hippocampus .
This suggests that the compound not only alleviates depressive symptoms but also promotes neuronal health and recovery from stress-induced damage.
Study on Antidepressant Activity
A comprehensive study evaluated the antidepressant potential of various isobenzofuranone derivatives:
Compound | Activity | Mechanism |
---|---|---|
Compound 10a | Significant improvement in CRS-induced behavior | Serotonin reuptake inhibition |
Compound 9d | Moderate activity | Potentially interacts with μ-opioid receptors |
Compound 10c | Notable effects | Similar to compound 10a |
The findings indicated that these compounds could serve as lead candidates for developing new antidepressants with fewer addiction risks due to their unique mechanisms involving multiple neurotransmitter systems .
Properties
CAS No. |
1746-02-7 |
---|---|
Molecular Formula |
C34H22O6 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
[4-[1-(4-benzoyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] benzoate |
InChI |
InChI=1S/C34H22O6/c35-31(23-9-3-1-4-10-23)38-27-19-15-25(16-20-27)34(30-14-8-7-13-29(30)33(37)40-34)26-17-21-28(22-18-26)39-32(36)24-11-5-2-6-12-24/h1-22H |
InChI Key |
CGOXICMZEHKKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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